molecular formula C14H16N6O2S B13032368 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B13032368
M. Wt: 332.38 g/mol
InChI Key: RKTWSTKYGNPXLC-UHFFFAOYSA-N
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Description

8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further functionalized to introduce the triazino and piperidinylsulfonyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-trifluoromethyl-1,2,4-triazino[5,6-b]indole
  • 5H-1,2,4-triazolo[2,3,10,50]-1,2,4-triazino[5,6-b]indole

Uniqueness

Compared to similar compounds, 8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C14H16N6O2S

Molecular Weight

332.38 g/mol

IUPAC Name

8-piperidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C14H16N6O2S/c15-14-17-13-12(18-19-14)10-8-9(4-5-11(10)16-13)23(21,22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2,(H3,15,16,17,19)

InChI Key

RKTWSTKYGNPXLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N

Origin of Product

United States

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